(4-Isopropylphenyl)hydrazine
Overview
Description
“(4-Isopropylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is used in research and development .
Synthesis Analysis
The synthesis of “(4-Isopropylphenyl)hydrazine” involves the reaction of chalcone derivatives with hydrazine hydrate . This process is similar to the formation of an imine .
Molecular Structure Analysis
The molecular structure of “(4-Isopropylphenyl)hydrazine” consists of a hydrazine group attached to a phenyl ring with an isopropyl group at the 4-position . The molecular weight is 150.22 Da .
Chemical Reactions Analysis
“(4-Isopropylphenyl)hydrazine” can react with a carbonyl to form a hydrazone, a process similar to imine formation . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .
Physical And Chemical Properties Analysis
“(4-Isopropylphenyl)hydrazine” is a white to light yellow crystal powder . The compound has a molecular weight of 150.22 Da .
Scientific Research Applications
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that are used in pharmaceuticals, organic materials, natural products, and particularly in bioactive compounds . (4-Isopropylphenyl)hydrazine can be used in the synthesis of these derivatives .
Biological Activities of Pyrrolopyrazine Derivatives
Compounds with the pyrrolopyrazine scaffold, which can be synthesized using (4-Isopropylphenyl)hydrazine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery Research
The pyrrolopyrazine structure, which can be synthesized using (4-Isopropylphenyl)hydrazine, is an attractive scaffold for drug discovery research .
Preparation of 4-Isopropylphenylhydrazine Hydrochloride
(4-Isopropylphenyl)hydrazine hydrochloride may be prepared using (4-Isopropylphenyl)hydrazine via neutralization with NaOH .
Synthesis of 1-Formyl-3-Phenyl-5-(4-Isopropyl Phenyl)-2-Pyrazoline
The condensation of chalcone derivatives with hydrazine hydrate can be performed to prepare 1-formyl-3-phenyl-5-(4-isopropyl phenyl)-2-pyrazoline .
High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) Determination of Pre-Column Labeled Carbohydrates
A reagent, 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP), which can be synthesized using (4-Isopropylphenyl)hydrazine, has been used for HPLC/ESI-MS determination of pre-column labeled carbohydrates .
Mechanism of Action
Target of Action
It’s known that hydrazones and quinolines, which are structurally similar to (4-isopropylphenyl)hydrazine, exhibit a wide variety of biological activities .
Mode of Action
It’s suggested that the presence of the hydrazone group and the isopropyl phenyl group in the molecule may contribute to its biological activity .
Biochemical Pathways
Hydrazones and quinolines are known to interact with various biochemical pathways, leading to diverse biological and pharmacological properties .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests that it might have good bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit antibacterial and antitubercular activities .
Safety and Hazards
properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZFJUOXJFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369808 | |
Record name | (4-isopropylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenyl)hydrazine | |
CAS RN |
63693-65-2 | |
Record name | (4-isopropylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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